2-Bromopyridin-4-amine hydrochloride
Overview
Description
2-Bromopyridin-4-amine hydrochloride is an organic compound with the molecular formula C5H5BrN2·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
The safety data sheet indicates that it may cause skin and eye irritation, and it can be harmful if swallowed, in contact with skin, or if inhaled
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of “2-Bromopyridin-4-amine hydrochloride”. For example, it should be stored away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyridin-4-amine hydrochloride typically involves the bromination of 4-aminopyridine. One common method is the reaction of 4-aminopyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Another method involves the reduction of 2-bromo-4-nitropyridine. This reduction can be achieved using various reducing agents such as iron powder and acetic acid or magnesium powder and titanium tetrachloride. The reaction is typically conducted at high temperatures, and the product is isolated by adjusting the pH to release the desired compound from its salt form .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and reduction processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. The product is usually purified by recrystallization or other suitable purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitro group in 2-bromo-4-nitropyridine can be reduced to an amine group using reducing agents such as iron powder and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are typically employed.
Reduction: Iron powder, acetic acid, magnesium powder, and titanium tetrachloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is 2-Bromopyridin-4-amine.
Scientific Research Applications
2-Bromopyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but with the bromine atom at a different position.
2-Amino-6-bromopyridine: Another isomer with the bromine atom at the 6-position.
4-Amino-2-chloropyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Bromopyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and bioactive compounds .
Properties
IUPAC Name |
2-bromopyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZKHXTJBHXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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